molecular formula C20H16N6O3S B3290930 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868970-04-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3290930
CAS No.: 868970-04-1
M. Wt: 420.4 g/mol
InChI Key: LSVJJQXNUVEVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a structurally complex molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked via a thioacetamide bridge to a benzodioxol-methyl substituent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-18(22-10-13-1-2-15-16(9-13)29-12-28-15)11-30-19-4-3-17-23-24-20(26(17)25-19)14-5-7-21-8-6-14/h1-9H,10-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVJJQXNUVEVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the triazolopyridazine core: This involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Thioether formation: The final step involves the coupling of the benzodioxole and triazolopyridazine intermediates through a thioether linkage, typically using thiolating agents like thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or continuous flow reactors: to ensure consistent reaction conditions.

    Purification techniques: such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has garnered attention in drug design due to its pharmacophoric properties. Its structural attributes allow it to interact with biological targets effectively.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties: Research indicates potential antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.

Biology

In biological research, this compound has been studied for its interactions with various macromolecules.

Mechanism of Action:

  • The compound may modulate the activity of enzymes or receptors by binding to them, thereby influencing cellular signaling pathways. This could lead to alterations in metabolic processes or gene expression.

Biological Assays:

  • In vitro assays have shown that this compound can affect cell viability and induce apoptosis in certain cancer cell lines.

Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique chemical properties allow it to be integrated into polymer matrices or used as a precursor for novel materials.

Applications in Nanotechnology:

  • The compound can be utilized in the synthesis of nanoparticles or nanocomposites with enhanced properties for electronic or photonic applications.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A paper in Pharmaceutical Biology reported on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analysis

The compound’s key structural elements include:

  • Benzodioxol-methyl group : Provides metabolic stability and lipophilicity modulation.
  • Triazolopyridazine core : A fused heterocyclic system offering rigidity and planar geometry for target binding.
  • Thioacetamide bridge : Enhances conformational flexibility and sulfur-mediated interactions.
  • Pyridin-4-yl substituent : Facilitates hydrogen bonding with biological targets.

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs:

Compound Name/ID Core Structure Substituents/Functional Groups Key Features Potential Applications
Target Compound Triazolopyridazine Benzodioxol-methyl, pyridin-4-yl, thioacetamide Fused core, high planarity, sulfur bridge Kinase inhibition, CNS targets
N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (849484-61-3) Tetrazole 5-Chloropyridin-2-yl, 1-methyltetrazolyl Non-fused, flexible thioacetamide Angiotensin receptor modulation
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573938-01-9) Triazole Benzyloxyphenyl, pyridin-2-yl, propenyl Bulky substituents, non-fused core Anti-inflammatory targets

Key Comparisons:

Tetrazole-containing analogs (e.g., 849484-61-3) may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Pyridin-4-yl vs. pyridin-2-yl substitution alters hydrogen-bonding orientation, influencing target selectivity .

Thioacetamide Bridge :

  • The sulfur atom in the thioacetamide linker may improve solubility compared to oxygen analogs but could increase susceptibility to metabolic oxidation .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines aromatic and heterocyclic moieties, which are often associated with diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C24H27N3O6SC_{24}H_{27}N_3O_6S. Its structure includes:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Triazolopyridazine core : Associated with antimicrobial and antitumor effects.
  • Thioether linkage : This functional group may enhance biological interactions.

Antitumor Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A comparative study found that related compounds demonstrated potent activity against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggested that modifications in the triazole ring could enhance cytotoxicity .

Antimicrobial Properties

Research into similar benzodioxole-containing compounds has revealed notable antimicrobial activity. For example, compounds derived from benzodioxole were effective against both Gram-positive and Gram-negative bacteria. The disk diffusion method showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

The compound's thioether linkage may contribute to its ability to penetrate bacterial membranes, thus enhancing its efficacy.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Disruption of DNA Synthesis : The interaction with DNA has been noted in related triazole derivatives.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the effects of a related compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types .
  • Case Study on Antimicrobial Efficacy :
    • In another study, a series of benzodioxole derivatives were tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 15.62 µg/mL for some derivatives .

Data Tables

Activity Type Tested Cell Lines / Microorganisms IC50/MIC Values Reference
AntitumorMia PaCa-2, PANC-110 - 30 µM
AntimicrobialStaphylococcus aureus15.62 µg/mL
Escherichia coliNot specified

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and potential applications?

Answer:
The compound integrates three critical motifs:

  • 1,3-Benzodioxole : Enhances lipophilicity and metabolic stability, common in CNS-targeting drugs .
  • Triazolo[4,3-b]pyridazine : A nitrogen-rich heterocycle with π-stacking potential, often used in kinase inhibitors .
  • Pyridinyl-sulfanyl linkage : Provides sites for nucleophilic substitution or redox-driven reactivity .

These features suggest applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination complexes). Structural analogs in and demonstrate bioactivity in antioxidant and antimicrobial assays.

Basic: What synthetic strategies are employed to prepare this compound?

Answer:
A multi-step approach is typically used:

Core assembly : Condensation of 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with 2-chloroacetamide derivatives under reflux (e.g., pyridine/zeolite catalysis, 150°C, 5 hours) .

Benzodioxole coupling : Nucleophilic substitution of the chlorinated intermediate with (2H-1,3-benzodioxol-5-yl)methylamine .

Purification : Recrystallization from ethanol or gradient chromatography (HPLC) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Resolve aromatic protons (δ 7.0–8.5 ppm for pyridinyl/triazole) and benzodioxole methylene (δ 4.2–5.0 ppm). 2D NMR (COSY, HSQC) is critical for overlapping signals .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can reaction mechanisms for sulfanyl-acetamide formation be elucidated?

Answer:
Mechanistic studies involve:

  • Kinetic profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., thiolate attack on α-chloroacetamide) .
  • Isotopic labeling : Use ³⁴S-labeled thiols to track sulfur incorporation .
  • Computational modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .

highlights base-catalyzed elimination (e.g., DBU) for analogous dithiazole systems, suggesting a similar pathway here .

Advanced: How can contradictory yield data from different synthetic routes be resolved?

Answer:

  • Parameter optimization : Use Bayesian algorithms to screen variables (temperature, solvent, catalyst ratio) and identify robust conditions .
  • Side-product analysis : LC-MS or GC-MS to detect byproducts (e.g., disulfides from thiol oxidation) .
  • Cross-validation : Replicate methods from (pyridine/zeolite) versus (Appel salt/base systems) under controlled humidity/O₂ levels .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

  • pH stability assays : Test degradation in buffers (pH 1–10) via HPLC. Benzodioxole methylene is prone to acidic hydrolysis, requiring enteric coatings for oral delivery .
  • Light/thermal stability : Accelerated aging studies (40°C/75% RH) with UV-Vis monitoring .
  • Co-crystallization : Enhance solid-state stability using excipients (e.g., cyclodextrins) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against targets (e.g., kinases, GPCRs) using PyMOL/AutoDock. The triazolo-pyridazine scaffold shows affinity for ATP-binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., pyridin-4-yl vs. pyridin-3-yl) with bioactivity data from analogs in .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and BBB permeability .

Advanced: What methodologies validate the compound’s pharmacological potential?

Answer:

  • In vitro assays :
    • Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ comparison with ascorbic acid) .
    • Enzyme inhibition : Kinase profiling (e.g., EGFR, CDK2) at 1–10 µM concentrations .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structural analogs address solubility challenges?

Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide moiety for aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the benzodioxole methylene .
  • Salt formation : Use hydrochloride or mesylate salts to enhance crystallinity .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

  • Batch vs. flow chemistry : Transitioning from batch reflux ( ) to continuous flow reduces exothermic risks .
  • Catalyst recycling : Immobilize zeolite Y-H on silica to improve reusability .
  • Waste minimization : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.